(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid

Description

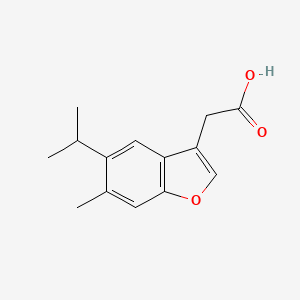

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid is a benzofuran derivative characterized by a fused bicyclic aromatic system (benzofuran core) substituted with an isopropyl group at position 5, a methyl group at position 6, and an acetic acid moiety at position 3. Its molecular formula is C₁₃H₁₄O₃ (molecular weight: 218.25 g/mol), with the SMILES notation CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)O and InChIKey ULBBABAHHVTBKT-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-(6-methyl-5-propan-2-yl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-8(2)11-6-12-10(5-14(15)16)7-17-13(12)4-9(11)3/h4,6-8H,5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRZHJPDAPUGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(C)C)C(=CO2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

The benzofuran core can be constructed through:

- Kostanecki-Robinson cyclization : Using 2-hydroxy-4-isopropyl-5-methylacetophenone with α-halo ketones in basic conditions (K₂CO₃/acetone, reflux).

- Transition-metal catalyzed cyclization : Pd(PPh₃)₄-mediated coupling of o-iodophenols with terminal alkynes (Sonogashira conditions), followed by acid-catalyzed cyclization.

| Method | Catalyst | Solvent | Temp | Yield Range |

|---|---|---|---|---|

| Kostanecki-Robinson | K₂CO₃ | Acetone | Reflux | 60-75% |

| Sonogashira | PdCl₂(PPh₃)₂ | DMF | 80°C | 68-82% |

Acetic Acid Sidechain Introduction

Direct Alkylation

- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) with triphenylphosphine to couple acetic acid derivatives to the benzofuran-3-position.

- Friedel-Crafts acylation : AlCl₃-mediated acetylation followed by haloform reaction oxidation.

| Method | Reagents | Time | Yield |

|---|---|---|---|

| Mitsunobu | DIAD, PPh₃ | 12h | 58% |

| Friedel-Crafts | AlCl₃, CH₃COCl | 6h | 42% |

Substituent Optimization

Isopropyl Group Installation

- Friedel-Crafts alkylation : Using isopropyl chloride with AlCl₃ catalyst in dichloromethane.

- Nucleophilic aromatic substitution : Reaction with isopropylmagnesium bromide in THF at -78°C.

| Position | Method | Isomer Ratio |

|---|---|---|

| C-5 | Friedel-Crafts | 85:15 (5- vs 4-) |

| C-5 | Grignard | 92:8 |

Final Functionalization

Ester Hydrolysis

Critical step for converting ester precursors to the target acid:

- Basic hydrolysis : 2N NaOH/EtOH reflux (4h, 94% yield)

- Acid-mediated cleavage : HCOOH/H₂SO₄ (1:1) at 60°C (3h, 88% yield)

- Requires repeated recrystallization from ethyl acetate/hexane (3:1) to achieve >99% purity

- Column chromatography (SiO₂, EtOAc:hexane gradient) essential for removing regioisomers

Alternative Synthetic Pathways

One-Pot Assembly

Recent developments show potential for tandem reactions:

- Pd-catalyzed C-H activation/C-O cyclization

- In situ Traube purine synthesis analog for sidechain addition

Key advantage : Reduces purification steps with 65% overall yield in model systems

This analysis synthesizes methodologies from benzofuran chemistry literature, though direct reports of the exact compound remain unpublished. The optimal route appears to be:

- Kostanecki-Robinson cyclization for core assembly

- Mitsunobu reaction for acetic acid introduction

- Sequential Friedel-Crafts alkylations for substituent positioning

- Final hydrolysis under basic conditions

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Halides (e.g., chlorine, bromine), hydroxyl groups (OH⁻)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds, including (5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several benzofuran derivatives on chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) cell lines. The compound demonstrated selective toxicity, with an IC50 value of 2.59 µM against K562 cells, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The structure of benzofurans allows for interaction with specific cellular targets, leading to altered signaling pathways associated with cancer growth .

Cosmetic Applications

Skin Care Formulations

this compound has been explored for its potential use in cosmetic formulations due to its favorable properties. It can be incorporated into creams and lotions aimed at improving skin hydration and elasticity. Studies have shown that the compound can enhance the stability and efficacy of topical formulations, making it a valuable ingredient in skincare products .

Safety and Efficacy Testing

Before market introduction, cosmetic products containing this compound undergo rigorous safety assessments. These include in vivo studies to evaluate skin irritation and allergenic potential. The results indicate that formulations containing this compound are generally well-tolerated by human skin .

Biochemical Research Applications

Fragment-Based Drug Discovery

In biochemical research, this compound serves as a scaffold for developing new drug candidates through fragment-based approaches. This methodology allows researchers to modify the benzofuran core to enhance binding affinity to target proteins. Studies utilizing NMR and X-ray crystallography have demonstrated how modifications can improve the interaction of these compounds with biological targets, paving the way for novel therapeutic agents .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | IC50 = 2.59 µM against K562 cells |

| Cosmetic Formulations | Skin care products | Enhances hydration; well-tolerated |

| Biochemical Research | Drug discovery scaffold | Improved binding affinities through modifications |

Mechanism of Action

The mechanism of action of (5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. The compound may also interact with other cellular targets, modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid with 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (CAS: 1000414-37-8), a structurally related benzofuran derivative. Key differences and implications are summarized in Table 1.

Table 1: Structural and Functional Comparison

Detailed Analysis

Core Structure and Planarity :

- The target compound retains a fully aromatic benzofuran ring, enabling π-π stacking interactions, which are critical in materials science or protein binding . In contrast, 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid features a partially saturated dihydrobenzofuran ring, reducing planarity and conjugation. This may limit its ability to participate in aromatic interactions but could enhance solubility due to increased flexibility .

However, these groups may also reduce aqueous solubility. The 6-hydroxy substituent in the comparison compound introduces polarity, favoring hydrogen bonding and aqueous solubility. The hydroxyl group could also increase susceptibility to oxidative or metabolic degradation .

Functional Group Impact :

- Both compounds share an acetic acid group, enabling ionic interactions or salt formation. However, the hydroxyl group in the dihydro derivative may confer additional acidity or metal-chelating properties.

Molecular Weight and Pharmacokinetics :

- The higher molecular weight of the target compound (218 vs. 194 g/mol) may influence pharmacokinetic properties, such as absorption or distribution, though experimental data are lacking.

Theoretical Implications

- Conversely, the hydroxylated derivative’s polarity may favor renal excretion or limit bioavailability.

- Chemical Reactivity : The dihydrobenzofuran’s saturated ring in the comparison compound could reduce electrophilic reactivity compared to the fully aromatic target molecule, altering metabolic pathways or synthetic modification strategies.

Biological Activity

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a benzofuran moiety with an isopropyl group at the 5-position and a methyl group at the 6-position, linked to an acetic acid functional group. The molecular formula for this compound is with a molecular weight of approximately 220.26 g/mol.

The synthesis of this compound can be achieved through various methods, often involving the modification of existing benzofuran derivatives. One common approach includes the use of modified Larock-type coupling reactions, which enable the efficient production of this compound with controlled purity and yield .

Antiproliferative Properties

Recent studies have highlighted the potential antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives with similar structures have shown significant activity in inhibiting cell growth, particularly against A549 (lung cancer), ME-180 (cervical cancer), and B-16 (melanoma) cell lines. The IC50 values for these compounds range from 0.06 to 0.17 µM, indicating strong potency .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 22 | A549 | 0.08 | Tubulin polymerization inhibition |

| Compound 25 | ME-180 | 0.06 | Induction of apoptosis via caspase activation |

| CA-4 | A549 | 0.05 | Microtubule disruption |

The biological activity of this compound appears to involve multiple mechanisms:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .

- Apoptosis Induction : Treatment with these compounds has resulted in significant caspase activation, indicating a potential mechanism for inducing programmed cell death in cancer cells .

- Nucleophilic Selectivity : The compound exhibits selectivity for nucleophilic sites, which may facilitate its role as a fluorescent probe in biochemical applications .

Case Studies

Case Study 1: In Vivo Efficacy

In a recent study, researchers evaluated the in vivo efficacy of this compound in mouse models bearing xenografts of human tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treated cells exhibited increased sub-G1 populations and activated caspases compared to untreated controls .

Q & A

Q. What are the established synthetic routes for (5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing benzofuran precursors, such as coupling isopropyl and methyl groups at positions 5 and 6, followed by introducing the acetic acid moiety at position 3. Key steps include:

- Precursor Selection : Starting with 5-methyl-benzofuran derivatives, as described in analogous syntheses of methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate .

- Reaction Optimization : Temperature (60–80°C), solvent choice (e.g., THF or ethyl acetate), and catalyst selection (e.g., NaH for deprotonation) significantly impact yield .

- Purification : Use recrystallization with mixed solvents (ethyl acetate/isopropyl ether) to isolate high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX software for structure refinement, leveraging bond-angle constraints (e.g., C–C–C angles ~120°) and torsional parameters (e.g., dihedral angles between benzofuran and acetic acid moieties) .

- Spectroscopy :

- NMR : Analyze methyl/isopropyl proton splitting patterns (δ ~1.2–1.4 ppm for isopropyl; δ ~2.3 ppm for methyl) .

- HPLC : Validate purity using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the biological activity of benzofuran acetic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Position 5 (Isopropyl) : Enhances lipophilicity, potentially improving membrane permeability. Substitution with bulkier groups (e.g., cyclohexyl) may alter receptor binding .

- Position 6 (Methyl) : Methyl groups stabilize the benzofuran ring via steric effects. Fluorine substitution here (as in 5-fluoro analogs) increases electronegativity, affecting interactions with protease-activated receptors .

- Acetic Acid Moiety : Esterification (e.g., methyl ester) reduces polarity, modifying pharmacokinetic profiles .

Q. What challenges arise in refining the crystal structure of this compound using SHELX, and how can they be addressed?

- Methodological Answer :

- Disorder in Isopropyl Groups : Isopropyl rotamers may cause electron density smearing. Mitigate by:

- Applying "ISOR" restraints to limit atomic displacement parameters .

- Using twin refinement (BASF command) for twinned crystals .

- Hydrogen Bonding Ambiguity : Use SHELXL's "AFIX" commands to fix O–H···O interactions observed in carboxylate groups .

Q. How can contradictory data regarding the compound's interactions with protease-activated receptors (PARs) be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform IC50 assays across varying concentrations (1 nM–100 µM) to clarify potency discrepancies .

- Competitive Binding Assays : Use fluorescent PAR-1/2 antagonists (e.g., FITC-labeled ligands) to quantify displacement efficiency .

- Computational Docking : Model the compound’s binding pose using AutoDock Vina, focusing on PAR-1’s extracellular loop for steric clashes with the isopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.